ethyl 4-(2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
ethyl 4-(2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features an imidazole ring, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, which typically involve the use of nitric acid and sulfuric acid as reagents.
Formation of the Sulfanylacetyl Group: This group can be introduced through a reaction involving thiols and acyl chlorides.
Coupling with Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, depending on the desired substitution pattern.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
ethyl 4-(2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Omeprazole: An antiulcer agent that also features an imidazole ring.
Uniqueness
ethyl 4-(2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-2-29-19(26)14-3-5-15(6-4-14)22-18(25)13-30-20-21-11-12-23(20)16-7-9-17(10-8-16)24(27)28/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZFVLJWNMWRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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